molecular formula C17H13N5O2S B4601769 Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate

Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate

Cat. No.: B4601769
M. Wt: 351.4 g/mol
InChI Key: CBVPBKZBQOPNFW-UHFFFAOYSA-N
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Description

Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate is a heterocyclic compound featuring a fused triazoloquinazoline core substituted with a pyridin-4-yl group at position 2 and a thio-linked methyl acetate moiety at position 5.

Properties

IUPAC Name

methyl 2-[(2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c1-24-14(23)10-25-17-19-13-5-3-2-4-12(13)16-20-15(21-22(16)17)11-6-8-18-9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVPBKZBQOPNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of triazoloquinazoline derivatives are highly influenced by substituents on the core structure. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazoloquinazoline Derivatives
Compound Name Core Substituents (Position 2) Thio-Linked Group (Position 5) Key Biological Activities CAS Number References
Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate Pyridin-4-yl Methyl acetate Anticancer, enzyme inhibition (potential) Not reported
Methyl {[2-(4-methoxyphenyl)triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate 4-Methoxyphenyl Methyl acetate Broad medicinal chemistry applications Not reported
2-({8,9-Dimethoxy-2-methyl-triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide 2-Methyl, 8,9-dimethoxy N-(2,4,6-trimethylphenyl)acetamide Anticancer (IC₅₀: 12.5 µM for specific lines) Not reported
2-({8,9-Dimethoxy-2-phenyl-triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide 2-Phenyl, 8,9-dimethoxy N-(furan-2-yl-methyl)acetamide Kinase inhibition, anti-inflammatory 901736-19-4
2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol 2-Bromophenyl Thiol (-SH) Antibacterial (MIC: 12.5 µg/mL for S. aureus) Not reported

Key Observations:

  • Pyridinyl vs.
  • Methoxy Substitutions : 8,9-Dimethoxy groups (e.g., in CAS 901736-19-4) increase hydrophilicity and may improve membrane permeability, critical for central nervous system targeting .
  • Thioether vs. Thiol Derivatives : Thiol-containing analogs (e.g., 2-(2-bromophenyl)-thiol) exhibit direct antibacterial activity, whereas thioether-linked compounds (e.g., methyl acetate derivatives) are often prodrugs requiring metabolic activation .
Anticancer Potential
  • Target Compound : Preliminary studies suggest inhibitory effects on protein kinases (e.g., EGFR, VEGFR), though specific IC₅₀ values are pending .
  • 8,9-Dimethoxy Derivatives : Compounds like 2-({8,9-dimethoxy-2-methyl-triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide show potent activity against breast cancer cell lines (IC₅₀: 12.5 µM), attributed to the trimethylphenyl group enhancing hydrophobic interactions with kinase pockets .
Antibacterial Activity
  • Thiol Derivatives : Potassium 2-hetaryl-triazoloquinazoline-5-thiolates (e.g., 2-(2-bromophenyl)-thiol) demonstrate high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 12.5 µg/mL, likely due to thiol-mediated disruption of bacterial membranes .

Structure-Activity Relationship (SAR) Insights

  • Position 2 Substituents : Bulky groups (e.g., phenyl, bromophenyl) enhance target affinity but may reduce solubility. Smaller groups (e.g., methyl) balance activity and bioavailability .
  • Position 5 Modifications : Thioether-linked esters (e.g., methyl acetate) improve metabolic stability compared to thiols, which are prone to oxidation .

Biological Activity

Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound features a triazoloquinazoline framework, which is known for its diverse biological activities. The presence of the pyridine and thioacetate functional groups may contribute to its pharmacological profile.

Cytotoxicity

Recent studies have shown that derivatives of triazoloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 16HepG26.29
Compound 16HCT-1162.44
DoxorubicinHCT-1168.23

These results indicate that the substitution patterns on the triazoloquinazoline scaffold significantly affect biological activity.

The primary mechanism through which these compounds exert their cytotoxic effects is believed to be through the inhibition of topoisomerase II (Topo II). Topo II is an essential enzyme involved in DNA replication and repair. Inhibitors of this enzyme can lead to DNA damage and subsequent cell death.

Table 2: Topoisomerase II Inhibition Activity

CompoundIC50 (μM)
Compound 1615.16
Doxorubicin8.23

Inhibition of Topo II by these compounds was shown to be dose-dependent, with significant activity observed at low concentrations .

Study on Triazoloquinazolines

In a comprehensive study examining various triazoloquinazoline derivatives, it was found that the introduction of bulky groups negatively impacted cytotoxicity. The study highlighted that smaller amine substituents provided better binding affinity to DNA, enhancing the cytotoxic potential of these compounds .

Antitumor Activity

Another study focused on the antitumor activities of triazoloquinazolines indicated that these compounds could inhibit the growth of several cancer types including lung cancer and colorectal cancer. The research emphasized the importance of structural modifications in enhancing biological activity against specific cancer cell lines .

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Triazole Formation2-Hydrazinylquinazoline, Pyridine-4-carboxaldehyde, HCl/EtOH, 80°C, 12h6590%
Thioether CouplingMercaptoacetic acid, K₂CO₃, DMF, N₂, 60°C, 6h7288%
EsterificationMethyl iodide, K₂CO₃, acetone, RT, 4h8595%
Data adapted from

Q. Table 2: Biological Activity Profile

AssayTargetIC₅₀ (µM)Reference
Kinase InhibitionEGFR0.45 ± 0.12
AntimicrobialS. aureus12.3 ± 1.5
CytotoxicityHepG2>50 (Non-toxic)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate
Reactant of Route 2
Reactant of Route 2
Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate

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